![molecular formula C12H14O5S B15227101 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of compounds.
Aplicaciones Científicas De Investigación
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism by which 7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and spirocyclic moieties. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and materials science.
Spiroindole and Spirooxindole: Compounds with similar spirocyclic structures that have shown significant biological activity.
Uniqueness
7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-ol is unique due to its combination of a spirocyclic core and a methylsulfonyl group
Propiedades
Fórmula molecular |
C12H14O5S |
|---|---|
Peso molecular |
270.30 g/mol |
Nombre IUPAC |
7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-ol |
InChI |
InChI=1S/C12H14O5S/c1-18(14,15)10-3-2-9(13)8-4-5-12(11(8)10)16-6-7-17-12/h2-3,13H,4-7H2,1H3 |
Clave InChI |
PJSAETRCYAMYDG-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C2C(=C(C=C1)O)CCC23OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)
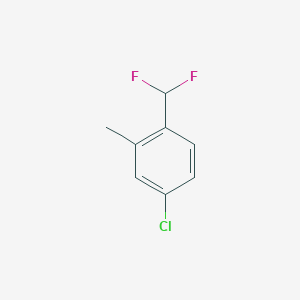
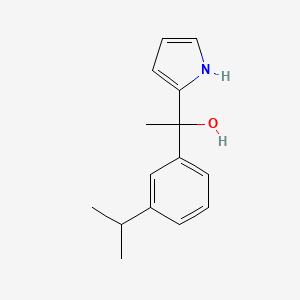
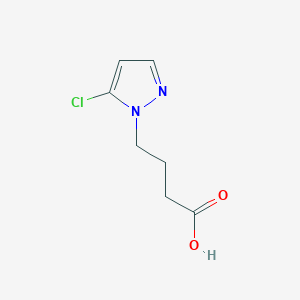
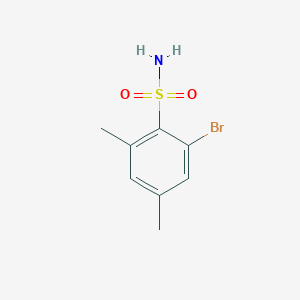
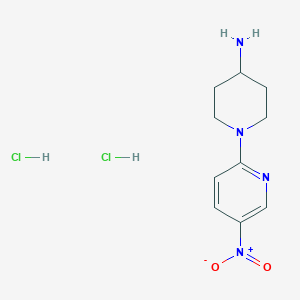
![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
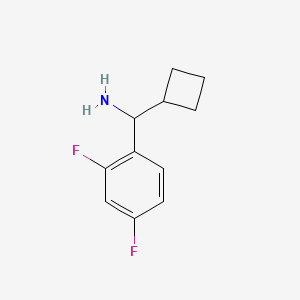
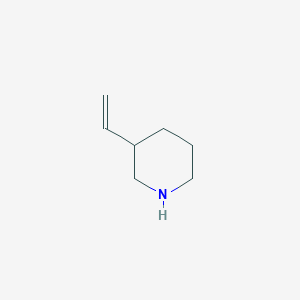
![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
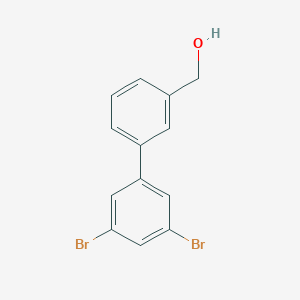
![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
![1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227116.png)
